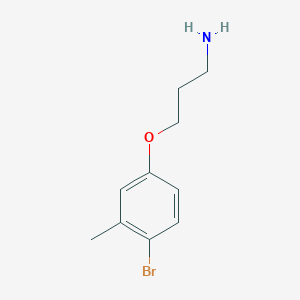

3-(4-Bromo-3-methylphenoxy)propan-1-amine

Description

Historical Context of Phenoxypropanamine Scaffolds in Medicinal Chemistry

The phenoxypropanamine framework is a cornerstone of modern medicinal chemistry, largely due to its historical success in the development of beta-blockers. The journey of this scaffold began in the mid-20th century, a period of burgeoning understanding of molecular pharmacology. In 1948, Raymond P. Ahlquist first proposed the existence of two distinct types of adrenergic receptors, α and β, which mediated the effects of catecholamines. wikipedia.org This foundational concept paved the way for targeted drug design.

A significant breakthrough came in the 1950s with the discovery of dichloroisoproterenol (B1670464) (DCI), a compound identified as a β-antagonist that could block certain effects of adrenaline. wikipedia.org Although DCI itself was not clinically viable, it served as a crucial proof-of-concept. Building on this, Sir James Black and his team at ICI Pharmaceuticals sought to develop a compound that could reduce the oxygen demand of the heart to treat angina pectoris. nih.gov This rational drug design approach led to the synthesis of pronethalol, a phenoxypropanamine derivative, which was introduced in 1962. wikipedia.org Soon after, in 1964, the landmark drug propranolol (B1214883) was launched. Propranolol, also based on the aryloxypropanolamine backbone, showed higher potency and fewer side effects, revolutionizing the treatment of angina, hypertension, and arrhythmia. wikipedia.orgnih.gov

The immense success of these early beta-blockers established the phenoxypropanamine scaffold as a "privileged structure." This term is used in medicinal chemistry to describe molecular frameworks that can bind to multiple, unrelated biological targets, making them highly versatile for drug discovery. nih.govmdpi.com The scaffold's utility lies in its modular nature, allowing chemists to readily modify the aromatic ring, the amine substituent, and the propanolamine (B44665) linker to fine-tune activity and selectivity for a vast range of biological targets.

Significance of Aromatic Halogenation and Alkyl Substituents in Phenoxy Compounds

The specific substitution pattern on the aromatic ring of 3-(4-Bromo-3-methylphenoxy)propan-1-amine, featuring both a halogen and an alkyl group, is a deliberate design choice rooted in established medicinal chemistry principles. The introduction of a bromine atom, a form of aromatic halogenation, can profoundly alter a molecule's properties. Bromine is more lipophilic than hydrogen, which can enhance a compound's ability to cross cellular membranes and potentially the blood-brain barrier. ump.edu.plmdpi.com

Furthermore, the bromine atom can participate in a highly directional, non-covalent interaction known as a halogen bond. ump.edu.pl This occurs because the halogen atom has a region of positive electrostatic potential (a "sigma-hole") that can interact favorably with electron-donating atoms like oxygen or nitrogen in a protein's binding site. ump.edu.plump.edu.pl This interaction can significantly increase binding affinity and selectivity for the intended biological target. ump.edu.pl The introduction of bromine can also influence the molecule's metabolism, potentially increasing its duration of action. ump.edu.pl

The methyl group, a small alkyl substituent, also plays a critical role, an effect often dubbed the "magic methyl" in drug discovery. nih.gov A methyl group can influence the drug's activity in several ways. It can establish beneficial van der Waals interactions within a receptor's binding pocket, filling a small hydrophobic cavity to increase affinity. nih.gov Strategically placing a methyl group can also act as a metabolic shield, blocking a site on the molecule that would otherwise be susceptible to breakdown by metabolic enzymes, thereby prolonging the drug's half-life. Additionally, the steric bulk of the methyl group can lock the molecule into a specific conformation that is more favorable for binding to its target. nih.gov The combined electronic influence of the electron-withdrawing bromine and the electron-donating methyl group creates a unique electronic environment on the phenyl ring that further dictates its interactions. libretexts.org

Overview of Amine-Containing Structures in Pharmaceutical Science

Amines are one of the most common functional groups found in pharmaceuticals, and the primary amine in this compound is a key determinant of its potential behavior. numberanalytics.comamerigoscientific.com Over 40% of drugs and drug candidates contain an amine functional group. illinois.edu Their prevalence stems from several key properties. Amines are typically basic and, at physiological pH, the primary amine group (-NH₂) will be protonated to form a positively charged ammonium (B1175870) ion (-NH₃⁺).

This positive charge is frequently essential for a drug's mechanism of action, as it can form strong ionic bonds with negatively charged amino acid residues, such as aspartic acid or glutamic acid, in a receptor's binding pocket. philadelphia.edu.jo This electrostatic interaction is a powerful anchoring point for drug-receptor binding. philadelphia.edu.jo

Beyond direct binding, the amine group significantly impacts a drug's physicochemical properties. The ability to form salts, typically with acids like HCl, dramatically increases a compound's water solubility, which is often a prerequisite for oral administration and transport through the bloodstream. umsl.edu The nitrogen and its attached hydrogens can also act as both hydrogen bond donors and acceptors, further facilitating interactions with biological targets and improving solubility in aqueous environments. purkh.com The flexibility of the three-carbon chain connecting the amine to the phenoxy ring allows the charged amine to position itself optimally within a binding site to achieve maximum interaction strength.

Compound Data Tables

| Compound Name |

| This compound |

| Propranolol |

| Dichloroisoproterenol |

| Property | Value (for this compound) |

| Molecular Formula | C₁₀H₁₄BrNO |

| Molecular Weight | 244.13 g/mol |

| Structure | |

| Canonical SMILES | CC1=C(C=C(C=C1)Br)OCCN |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 38.3 Ų |

Note: Physicochemical properties are computationally predicted and may differ from experimental values.

Retrosynthetic Strategies for Phenoxypropan-1-amine Core Construction

Retrosynthetic analysis, a foundational technique in organic synthesis, provides a logical framework for dissecting the target molecule, this compound, into simpler, commercially available starting materials. The analysis of the phenoxypropan-1-amine core primarily involves two key disconnections: the carbon-oxygen (C-O) ether bond and the carbon-nitrogen (C-N) bond of the propanamine side chain.

The most common and strategically sound disconnection is that of the C-O ether bond. This approach simplifies the molecule into two key synthons: a substituted phenoxide and a 3-aminopropyl cation or its equivalent. This leads to the identification of two principal starting materials: 4-bromo-3-methylphenol (B31395) and a suitable 3-carbon aminating agent with a leaving group, such as 3-halopropan-1-amine. This strategy is generally preferred as it allows for the late-stage introduction of the amine-containing side chain.

Alternatively, disconnection of the C-N bond could be considered. However, this approach is often more complex as it would necessitate the synthesis of a precursor containing the phenoxypropane moiety, which would then need to be aminated. This can present challenges in terms of chemoselectivity, especially if functional groups that are sensitive to amination conditions are present.

Precursor Synthesis and Reactant Selection

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors: a 4-bromo-3-methylphenol derivative and a suitable propan-1-amine precursor.

Preparation of 4-Bromo-3-methylphenol Derivatives

4-Bromo-3-methylphenol is a crucial intermediate, and its synthesis typically starts from m-cresol. A common method involves the electrophilic aromatic substitution of m-cresol with bromine. The reaction is often carried out in a suitable solvent, such as glacial acetic acid, at a controlled temperature to favor the formation of the desired para-bromo isomer.

| Starting Material | Reagent | Solvent | Temperature | Yield |

| m-cresol | Bromine | Glacial Acetic Acid | 15°C | 50% |

| m-cresol | OXBTEATB | Acetonitrile | Room Temperature | High |

Another approach involves the use of milder brominating agents to improve selectivity and yield. For instance, reagents like N-bromosuccinimide (NBS) can be employed, sometimes in the presence of a catalyst.

Elaboration of Propan-1-amine Precursors

The propan-1-amine side chain is typically introduced using a precursor that contains a three-carbon chain with a terminal amine (or a protected amine) and a leaving group on the other end. A common precursor is 3-amino-1-propanol, which can be synthesized through various methods, including the hydrogenation of ethylene cyanohydrin in the presence of ammonia google.com.

To be utilized in the ether synthesis, the hydroxyl group of 3-amino-1-propanol needs to be converted into a good leaving group, such as a halide (e.g., by treatment with thionyl chloride or phosphorus tribromide) or a sulfonate ester (e.g., tosylate or mesylate). However, the presence of the free amine can lead to side reactions. Therefore, it is often advantageous to use an N-protected derivative of 3-amino-1-propanol . Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), which can be removed under acidic or hydrogenolytic conditions, respectively, after the ether bond has been formed.

Ether Bond Formation Approaches

The formation of the ether linkage between the phenolic and the propanamine moieties is the key step in the synthesis of this compound.

Williamson Ether Synthesis and its Adaptations

The Williamson ether synthesis is a widely used and versatile method for the preparation of ethers, including aryl alkyl ethers jk-sci.commasterorganicchemistry.com. This reaction proceeds via an S(_N)2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide or another substrate with a good leaving group masterorganicchemistry.com.

In the synthesis of this compound, 4-bromo-3-methylphenol is first deprotonated with a suitable base to form the more nucleophilic phenoxide ion. Common bases for this purpose include sodium hydroxide, potassium carbonate, or sodium hydride jk-sci.com. The choice of base and solvent is critical for the efficiency of the reaction. Dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed as they can accelerate S(_N)2 reactions jk-sci.com.

The resulting phenoxide is then reacted with a propan-1-amine precursor bearing a leaving group, such as 3-chloropropan-1-amine or an N-protected version thereof. The use of a primary alkyl halide is preferred to minimize the potential for competing elimination reactions masterorganicchemistry.com.

Reaction Scheme:

Deprotonation: 4-bromo-3-methylphenol + Base → 4-bromo-3-methylphenoxide

Nucleophilic Substitution: 4-bromo-3-methylphenoxide + 3-halopropan-1-amine → this compound

Nucleophilic Aromatic Substitution for Phenolic Ether Linkages

Nucleophilic aromatic substitution (S(_N)Ar) is another potential route for the formation of aryl ethers. This reaction typically involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and is activated by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions libretexts.orgyoutube.com.

The S(_N)Ar mechanism proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex libretexts.org. The electron-withdrawing groups are crucial for stabilizing the negative charge of this intermediate.

In the case of this compound synthesis, an S(_N)Ar approach would involve the reaction of a nucleophile, such as the alkoxide of 3-amino-1-propanol, with an activated 4-bromo-3-methylphenyl derivative where the bromine acts as the leaving group. However, the methyl group is electron-donating and the bromo group is only weakly deactivating, meaning the aromatic ring is not sufficiently activated for a classical S(_N)Ar reaction to proceed readily. Therefore, this method is generally not the preferred synthetic route for this specific compound under standard conditions. It is worth noting that modern developments in catalysis have provided methods for the nucleophilic substitution of unactivated aryl halides, but these often require specific and sometimes costly catalysts and ligands.

Synthetic Routes to this compound Explored

The synthesis of this compound, a substituted phenoxypropanamine, involves key strategic bond formations, primarily the ether linkage and the terminal amine group. Methodologies for its synthesis and that of its analogues are centered around established organic reactions, including nucleophilic substitution for the ether formation and various approaches for the introduction and functionalization of the amine moiety. Catalytic methods are also pivotal in developing efficient and selective routes to this class of compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14BrNO |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

3-(4-bromo-3-methylphenoxy)propan-1-amine |

InChI |

InChI=1S/C10H14BrNO/c1-8-7-9(3-4-10(8)11)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3 |

InChI Key |

DWDNNFCGKVBXNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCN)Br |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 3-(4-Bromo-3-methylphenoxy)propan-1-amine would be expected to provide key information. This would include the chemical shifts (δ) of each unique proton, the integration of these signals to determine the proton count in each environment, and the splitting patterns (multiplicity) which reveal adjacent proton relationships. Without experimental data, a table of expected ¹H NMR values cannot be generated.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Elucidation

Similarly, a ¹³C NMR spectrum is essential for identifying all unique carbon environments within the molecule. The chemical shifts of the aromatic, aliphatic, and methyl carbons would provide a complete carbon skeleton. Due to the absence of experimental data, a specific data table for the ¹³C NMR of this compound cannot be compiled.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are critical for definitively assigning the complex spectral data of a molecule like this compound.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, for instance, between the protons of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for connecting the propanamine side chain to the substituted phenoxy ring.

Without access to these 2D NMR spectra, a detailed and unambiguous assignment of the molecule's structure is not feasible.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

An Infrared (IR) spectrum of this compound would be used to identify its key functional groups. Characteristic absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic portions, C-O stretching of the ether linkage, and C-Br stretching. A lack of an experimental spectrum precludes the creation of a data table with specific vibrational frequencies.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. Analysis of the fragmentation pattern in the mass spectrum would offer further structural clues, such as the loss of the aminopropyl side chain. As no experimental mass spectral data has been located, a table of these values cannot be presented.

Interpretation of Phenoxypropanamine Fragmentation Pathways

The fragmentation of this compound in mass spectrometry is governed by the presence of several key structural features: the brominated aromatic ring, the ether linkage, and the terminal primary amine. The interplay of these groups dictates the principal cleavage points and the resulting daughter ions observed in the mass spectrum. Due to the presence of bromine, the molecular ion peak should exhibit a characteristic M+2 isotope pattern with a nearly 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The primary fragmentation pathways for this molecule are expected to be initiated by either the amine or the ether functional groups, as these are the most likely sites of ionization.

Alpha-Cleavage at the Amine: The nitrogen atom of the primary amine is a common site for initial electron loss. The subsequent cleavage of the adjacent carbon-carbon bond (α-cleavage) is a dominant fragmentation pathway for aliphatic amines. libretexts.org This would result in the loss of a CH₂NH₂ radical, leading to the formation of a stable cation.

Cleavage of the Propyl Chain: Fragmentation can also occur along the propyloxy chain. Cleavage at the C-O ether bond can lead to the formation of a 4-bromo-3-methylphenoxide radical and a 3-aminopropyl cation, or vice versa. Additionally, cleavage within the propyl chain itself can generate various smaller fragment ions.

Fragmentation of the Aromatic Ring: The substituted benzene (B151609) ring is relatively stable; however, cleavage of the bromine atom is a plausible fragmentation pathway. miamioh.edu This would result in a fragment ion corresponding to the loss of a bromine radical.

Table 1: Predicted Fragmentation Data for a Related Compound

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 272.06448 |

| [M+Na]⁺ | 294.04642 |

| [M-H]⁻ | 270.04992 |

| [M+NH₄]⁺ | 289.09102 |

| [M+K]⁺ | 310.02036 |

| [M+H-H₂O]⁺ | 254.05446 |

Data based on predicted values for [3-(4-bromo-3-methylphenoxy)propyl]dimethylamine. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

The electronic absorption properties of this compound, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, are primarily influenced by the electronic transitions within the substituted benzene ring. The chromophore in this molecule is the 4-bromo-3-methylphenoxy group.

The UV-Vis spectrum is expected to exhibit characteristic absorption bands corresponding to π → π* transitions of the aromatic system. The presence of the bromine atom and the methyl group as substituents on the benzene ring will influence the position and intensity of these absorption maxima (λmax). Generally, auxochromic groups like the methyl group and the ether oxygen can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) compared to unsubstituted benzene. The bromine atom, being a halogen, can also contribute to shifts in the absorption bands.

In the absence of specific experimental UV-Vis spectra for this compound, a theoretical analysis based on related compounds can be made. The electronic transitions would be similar to other substituted phenols and anisoles. The primary absorption bands are expected in the UV region, likely with a strong absorption peak around 200-220 nm and a weaker, more structured band around 260-280 nm, which are characteristic of the benzene ring. The exact λmax values would be sensitive to the solvent environment due to solvatochromic effects.

X-ray Diffraction Crystallography for Solid-State Molecular Conformation

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide a wealth of information about its solid-state molecular conformation, including bond lengths, bond angles, and torsional angles.

The resulting crystal structure would reveal the planarity of the aromatic ring and the conformation of the propan-1-amine side chain. It is expected that the propyloxy chain will adopt a staggered conformation to minimize steric hindrance. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the primary amine group and potentially halogen bonding involving the bromine atom. These non-covalent interactions play a crucial role in the stability of the crystal lattice.

As of the latest literature survey, no published single-crystal X-ray diffraction data for this compound has been found. Therefore, a detailed discussion of its solid-state conformation remains speculative. However, based on the structures of similar phenoxypropanamine derivatives, it can be hypothesized that the molecule would crystallize in a centrosymmetric space group, with the amine group participating in a network of hydrogen bonds, which would be a dominant feature of the crystal packing.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in modern computational chemistry for predicting molecular properties. For 3-(4-Bromo-3-methylphenoxy)propan-1-amine, DFT calculations can elucidate its geometric and electronic properties. By solving approximations of the Schrödinger equation, DFT can determine the molecule's optimized geometry, vibrational frequencies, and various electronic parameters.

These calculations involve selecting a functional (e.g., B3LYP, B3PW91) and a basis set (e.g., 6-311G(d,p)) to model the electron density. The results provide a detailed picture of the molecule's stability and chemical reactivity. For instance, DFT calculations on similar aromatic compounds have been used to determine energy gaps, which indicate the molecule's stability and reactivity.

Table 1: Key Parameters Obtainable from DFT Calculations

| Parameter | Description | Significance for this compound |

| Total Energy | The total energy of the molecule in its optimized, lowest-energy state. | Indicates the thermodynamic stability of the molecule. |

| Optimized Geometry | The 3D arrangement of atoms with the lowest possible energy, including bond lengths and angles. | Provides the most stable structure for further analysis like docking. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Helps identify atoms with positive or negative charges, indicating potential sites for electrostatic interactions. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Can be compared with experimental spectroscopic data (like IR and Raman) to confirm the structure. |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-rich aromatic ring, the oxygen atom, and the nitrogen atom would significantly influence the distribution and energy of these frontier orbitals.

Table 2: Concepts in Frontier Molecular Orbital (FMO) Theory

| Orbital/Concept | Definition | Relevance to Reactivity |

| HOMO | Highest Occupied Molecular Orbital; the outermost orbital containing electrons. | Represents the ability to donate electrons. Regions of high HOMO density are sites for electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital; the innermost orbital without electrons. | Represents the ability to accept electrons. Regions of high LUMO density are sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity and lower stability. |

| Electrophilicity Index | A measure of a molecule's ability to accept electrons. | Helps to quantify the electrophilic nature of the molecule, predicting its interaction with biological nucleophiles. |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It is highly effective for predicting how a molecule will interact with other charged species and for identifying regions susceptible to electrophilic and nucleophilic attack. The MEP is calculated at various points around the molecule and mapped onto its electron density surface.

For this compound, an MEP map would likely show negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms, indicating these are prime sites for attracting positive charges, such as a proton in a hydrogen bond. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the amine group, making them potential hydrogen bond donors. The bromine atom can exhibit a region of positive potential known as a σ-hole along the C-Br bond axis, which can participate in halogen bonding.

Table 3: Interpreting Molecular Electrostatic Potential (MEP) Maps

| Color | Potential | Interpretation |

| Red | Most Negative | Electron-rich region; site for electrophilic attack or hydrogen bond acceptance. |

| Yellow / Green | Intermediate | Relatively neutral or moderately electron-rich/poor regions. |

| Blue | Most Positive | Electron-poor region; site for nucleophilic attack or hydrogen bond donation. |

Conformational Analysis and Energy Landscape Mapping

Due to the presence of several single bonds, particularly in the propan-1-amine chain, this compound is a flexible molecule. It can exist in numerous spatial arrangements, or conformations, each with a different potential energy. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for converting between them.

This analysis is typically performed by systematically rotating the molecule's rotatable bonds and calculating the energy of each resulting structure using molecular mechanics or quantum chemistry methods. The results can be plotted on a potential energy surface, which maps the energy landscape of the molecule. Identifying the low-energy, or "bioactive," conformation is crucial for understanding how the molecule might fit into a biological target like a receptor binding site.

Molecular Dynamics Simulations for Ligand Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations provide a way to observe the motion of a molecule over time, offering insights into its dynamic behavior. An MD simulation of this compound, typically placed in a simulated environment like a box of water molecules, would track the movements of every atom based on classical mechanics.

These simulations are invaluable for:

Exploring Conformational Space: MD can reveal the preferred conformations of the molecule in a solution and the transitions between them, complementing static conformational analysis.

Studying Solvent Effects: It explicitly shows how the molecule interacts with surrounding solvent molecules (e.g., water), including the formation and breaking of hydrogen bonds. This is critical for understanding solubility and the energetic cost of removing the molecule from a solvent to enter a binding pocket.

Assessing Ligand Flexibility: When bound to a protein, MD simulations can show how the ligand's flexibility allows it to adapt to the binding site and the dynamic motions of the protein itself.

In Silico Prediction of Biological Interactions and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, usually a protein). This method is central to drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate.

For this compound, a docking study would involve placing the molecule into the active site of a target protein. A scoring function then evaluates thousands of possible binding poses, ranking them based on factors like electrostatic compatibility, hydrogen bonding, and hydrophobic interactions. The results can predict whether the compound is likely to be an inhibitor or activator of the protein. Docking studies on similar compounds have successfully predicted interactions with key protein targets.

Table 4: Key Metrics in Molecular Docking Studies

| Metric | Description | Significance |

| Binding Energy/Score | A calculated value (e.g., in kcal/mol) that estimates the strength of the interaction between the ligand and the protein. | A lower (more negative) binding energy generally suggests a more stable and favorable interaction. |

| Binding Pose | The predicted 3D orientation of the ligand within the protein's binding site. | Reveals the specific atoms and functional groups involved in the interaction. |

| Key Interactions | Identification of specific non-covalent bonds, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. | Explains the molecular basis for binding and can guide the design of more potent analogs. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Used to compare the docked pose to a known binding mode or to assess the stability of a pose during MD simulations. |

Cheminformatics Approaches for Structural Descriptors and Property Correlations

Cheminformatics provides a powerful lens for understanding the relationship between the molecular structure of a compound like this compound and its potential physicochemical and biological properties. Through the calculation of a wide array of structural descriptors, it becomes possible to build quantitative structure-activity relationship (QSAR) models. These models mathematically correlate the structural features of a molecule with its observed activities, offering a predictive tool in drug discovery and development. youtube.com This approach aims to streamline the identification of promising drug candidates by focusing laboratory synthesis and testing on compounds with the highest probability of success. youtube.com

For a molecule such as this compound, cheminformatics analysis would involve the calculation of several classes of descriptors to capture its key structural features. These descriptors can be broadly categorized into constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), and quantum-chemical descriptors (e.g., orbital energies, charge distributions).

In the context of developing a QSAR model for a series of related phenoxypropanamine analogs, researchers would systematically modify the structure of the parent compound and calculate these descriptors for each new molecule. The goal is to understand how specific structural changes—such as altering the substitution on the phenyl ring, changing the length of the alkyl chain, or modifying the amine group—affect a particular biological endpoint.

Detailed Research Findings and Structural Descriptors

The following interactive table presents a hypothetical set of calculated structural descriptors for this compound and a few closely related analogs. This illustrates the type of data used to build a QSAR model. The descriptors are chosen to represent the key physicochemical properties that often govern a molecule's biological activity:

Molecular Weight (MW): Represents the size of the molecule.

logP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen atoms attached to electronegative atoms (donors) and the number of electronegative atoms (acceptors). These are crucial for molecular recognition at a biological target.

Rotatable Bonds (RB): The number of bonds that allow free rotation. This descriptor relates to the conformational flexibility of the molecule.

Table 1: Calculated Structural Descriptors for this compound and Analogs

| Compound Name | Structure | MW ( g/mol ) | logP | TPSA (Ų) | HBD | HBA | RB |

| This compound | Br-C₆H₃(CH₃)-O-(CH₂)₃-NH₂ | 244.13 | 2.85 | 35.25 | 2 | 2 | 5 |

| 3-(4-Chlorophenoxy)propan-1-amine | Cl-C₆H₄-O-(CH₂)₃-NH₂ | 185.65 | 2.10 | 35.25 | 2 | 2 | 4 |

| 3-(p-Tolyloxy)propan-1-amine | CH₃-C₆H₄-O-(CH₂)₃-NH₂ | 165.23 | 1.85 | 35.25 | 2 | 2 | 4 |

| 3-Phenoxypropan-1-amine | C₆H₅-O-(CH₂)₃-NH₂ | 151.21 | 1.34 | 35.25 | 2 | 2 | 4 |

Property Correlations

With a dataset like the one hypothetically presented above, a QSAR model can be developed. The model would be a mathematical equation that links the descriptors (the independent variables) to a measured biological activity (the dependent variable), such as binding affinity to a specific receptor or inhibitory concentration (IC₅₀) against an enzyme.

For instance, a simplified, hypothetical QSAR equation might look like:

Biological Activity (log 1/C) = k₁(logP) - k₂(TPSA) + k₃*(RB) + C

Where k₁, k₂, and k₃ are coefficients determined by statistical regression analysis, and C is a constant. Such an equation would allow researchers to predict the biological activity of new, unsynthesized compounds based solely on their calculated structural descriptors. youtube.com

Studies on related classes of compounds, such as other arylamines, have shown that the presence of an aromatic ring and a basic nitrogen atom can be crucial for certain biological activities. mdpi.com Computational techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed to create 3D-QSAR models. mdpi.com These models generate contour maps that visualize regions around the molecule where steric bulk, positive or negative electrostatic charges, or hydrophobic properties are predicted to increase or decrease biological activity, providing direct insights for rational drug design. mdpi.com

Structure Activity Relationship Sar Studies of 3 4 Bromo 3 Methylphenoxy Propan 1 Amine Derivatives

Rational Design Principles for Structural Modification

Substituent Effects on the Brominated Phenyl Ring (e.g., Position, Nature of Halogen, Methyl Group Alterations)

The aromatic ring and its substituents are primary determinants of the biological activity of phenoxypropanolamine derivatives. nih.gov The nature, position, and electronic properties of the substituents on the phenyl ring can significantly modulate the affinity and selectivity of the compound for its target receptor.

For 3-(4-Bromo-3-methylphenoxy)propan-1-amine, the 4-bromo and 3-methyl groups are key features. In the broader context of aryloxypropanolamines, the position of substituents is crucial. For instance, in beta-blockers, ortho-substitution on the aromatic ring often leads to the most potent compounds. mdpi.com While the target compound has meta and para substituents, alterations to these positions would be expected to have a profound impact on activity.

Halogen Substitution: The presence of a halogen, such as the bromine atom at the 4-position, is a common feature in many biologically active compounds. The nature of the halogen can influence lipophilicity and electronic character. Replacing bromine with other halogens (e.g., chlorine, fluorine) or removing it altogether would likely alter the compound's binding affinity. For example, in a series of N-{4-[(4-X-phenyl)sulfonyl]benzoyl}-L-valine derivatives, the introduction of a bromine atom proved to be slightly beneficial for the activity of one of the analogs. mdpi.com

Methyl Group Alterations: The methyl group at the 3-position also plays a significant role. It can influence the compound's conformation and its interaction with hydrophobic pockets within the receptor's binding site. Studies on JDTic analogs, which have a different core structure but also feature methyl substituents on a phenyl ring, demonstrated that the removal of a 3-methyl or both 3- and 4-methyl groups did not eliminate antagonist activity, suggesting that these specific groups may not be essential for activity in that particular series. nih.gov However, in other series, such modifications could drastically alter potency.

The following table summarizes the general effects of phenyl ring substitutions on the activity of phenoxypropanolamine-type compounds based on available literature.

| Modification on Phenyl Ring | General Effect on Activity of Related Phenoxypropanolamines | Reference(s) |

| Position of Substituents | Ortho-substitution often leads to higher potency in beta-blockers. | mdpi.com |

| Nature of Halogen | Can modulate lipophilicity and electronic properties, influencing binding. | mdpi.com |

| Alkyl Group Alterations | Can affect hydrophobic interactions and overall conformation. | nih.gov |

Variations in the Propan-1-amine Chain Length and Branching

The propan-1-amine linker is a critical element connecting the aromatic core to the pharmacophoric amine group. Its length, flexibility, and substitution pattern are known to be important for optimal interaction with the target.

Chain Length: In many series of phenoxypropanolamine beta-blockers, the three-carbon chain (propoxy) is considered optimal for activity. Shortening or lengthening this chain often leads to a decrease in potency. This suggests that the distance between the aromatic ring and the amine nitrogen is finely tuned for effective binding.

Branching: The introduction of substituents on the propan-1-amine chain can have varied effects. For instance, substitution at the carbon alpha to the phenyl-ethanolamine side chain (a related scaffold) typically decreases or abolishes beta-adrenergic activity. mdpi.com This highlights the steric sensitivity of the receptor binding site in this region.

Modification of the Amine Moiety (e.g., Primary, Secondary, Tertiary Amines, Cyclic Structures)

The amine group is a key pharmacophoric feature, often involved in crucial ionic or hydrogen-bonding interactions with the biological target. Its nature—primary, secondary, or tertiary—and the steric bulk of its substituents are critical for activity.

Primary vs. Secondary vs. Tertiary Amines: For beta-adrenergic antagonists, a secondary amine is generally considered optimal for activity. nih.gov The presence of a bulky alkyl group, such as an isopropyl or tert-butyl group, on the nitrogen atom is a common feature of many potent beta-blockers. mdpi.com N,N-disubstitution to form a tertiary amine typically leads to a decrease in beta-blocking activity. nih.gov The primary amine present in this compound is a point of significant potential for modification to enhance potency, likely through N-alkylation to form secondary amines.

Cyclic Structures: Incorporating the amine nitrogen into a cyclic structure, such as a piperidine (B6355638) or piperazine (B1678402) ring, is another common strategy in drug design. This can constrain the conformation of the side chain and introduce new interactions with the receptor. The effect of such a modification would depend on the specific receptor target and the nature of the cyclic system introduced.

The following table summarizes the general effects of amine modifications on the activity of phenoxypropanolamine-type compounds.

| Amine Modification | General Effect on Activity of Related Phenoxypropanolamines | Reference(s) |

| N-Alkylation (Primary to Secondary) | Often increases potency in beta-blockers. | mdpi.comnih.gov |

| N,N-Dialkylation (to Tertiary) | Generally decreases beta-blocking activity. | nih.gov |

| Incorporation into a Cyclic Structure | Effects are target-dependent and can alter conformation and binding. | nih.gov |

Influence of Flexible Linker Length and Composition on Biological Activity

The ether linkage and the three-carbon chain in this compound constitute a flexible linker. The composition and length of this linker are crucial for correctly positioning the aromatic ring and the amine group within the binding site of the target receptor.

In a study of phenoxypropanolamine derivatives, variations in the chain length between two aromatic rings were found to affect binding affinities and functional activities. nih.gov This underscores the importance of the linker in defining the spatial relationship between key pharmacophoric elements. Altering the ether linkage to a thioether or an amide, for example, would change the bond angles, flexibility, and electronic properties of the linker, likely leading to significant changes in biological activity.

Stereochemical Impact on Ligand-Target Recognition and Potency

The this compound molecule itself is not chiral. However, modification of the propan-1-amine side chain, for instance by introducing a hydroxyl group at the 2-position to create a phenoxypropanolamine, would introduce a chiral center. In the realm of phenoxypropanolamine beta-blockers, stereochemistry is of paramount importance. mdpi.comnih.gov

It is well-established that the biological activity of these compounds resides predominantly in one enantiomer. For beta-blockers, the (S)-enantiomer is typically the more active one, sometimes by a factor of 100 or more, as it has the correct spatial orientation to interact effectively with the chiral environment of the receptor binding site. nih.gov The (R)-enantiomer is often significantly less potent. This stereoselectivity is a clear indication of a specific, three-dimensional interaction between the drug and its target. Therefore, should any modification to this compound introduce a chiral center, the separation and individual testing of the enantiomers would be essential to fully characterize its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For phenoxypropanolamine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to understand the structural requirements for activity and to design new, more potent analogs.

These models can provide detailed insights into the steric, electrostatic, and hydrophobic fields around the molecule that are favorable or unfavorable for activity. For instance, a 3D-QSAR study on a series of aryloxypropanolamine agonists for the human β3-adrenergic receptor was able to generate models with high predictive power, aiding in the design of new compounds with predicted biological activity. Such an approach could be invaluable in guiding the structural modifications of this compound to optimize its desired biological effects.

Pharmacophore Generation and Feature Mapping in

The exploration of the structure-activity relationships (SAR) of this compound and its derivatives is greatly enhanced by computational techniques such as pharmacophore generation and feature mapping. These methods are instrumental in identifying the crucial molecular features responsible for biological activity, thereby guiding the design of more potent and selective compounds. While direct and extensive pharmacophore studies on this specific compound are not widely published, principles derived from analogous structures, particularly those within the phenoxypropanamine class of molecules, provide a robust framework for understanding its potential pharmacophoric features.

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target. For derivatives of this compound, which are structurally related to known monoamine reuptake inhibitors, a pharmacophore model would typically be generated from a set of active compounds to distill their common essential features. This process involves aligning the molecules and identifying shared chemical functionalities that are critical for binding to the target protein, such as a transporter or receptor.

The key structural components of this compound that would be considered in pharmacophore modeling include:

The Substituted Phenoxy Ring: The 4-bromo-3-methylphenoxy group is a significant contributor to the molecule's properties. The aromatic ring itself provides a hydrophobic region that can engage in van der Waals and pi-pi stacking interactions within a protein's binding pocket. The bromine atom at the 4-position and the methyl group at the 3-position are critical modulators of the electronic and steric profile of this ring.

The Propan-1-amine Side Chain: This flexible linker connects the phenoxy ring to the basic amine group. Its length and conformational flexibility are crucial for positioning the essential pharmacophoric features in the correct spatial orientation for optimal interaction with the biological target.

The Primary Amine Group: The terminal amine (propan-1-amine) is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This cationic center is a key feature, often involved in a critical ionic interaction or hydrogen bonding with an acidic amino acid residue (e.g., aspartate or glutamate) in the binding site of the target protein.

Based on the analysis of structurally related compounds like atomoxetine (B1665822) and fluoxetine, which are known norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors respectively, a hypothetical pharmacophore model for this compound derivatives can be proposed. The essential features would likely include:

A Hydrophobic (HY) Feature: Corresponding to the substituted phenyl ring. The size and shape of this feature would be influenced by the bromo and methyl substituents.

A Hydrogen Bond Donor (HBD) / Positive Ionizable (PI) Feature: Representing the protonated primary amine. This is often a critical anchor point for binding.

An Aromatic Ring (AR) Feature: Co-located with the hydrophobic feature of the phenoxy group, specifying the requirement for an aromatic system.

Feature Mapping is the process of identifying how the specific chemical groups of a molecule correspond to the features of a pharmacophore model. For this compound, the mapping would be as follows:

| Pharmacophoric Feature | Corresponding Molecular Moiety |

| Hydrophobic (HY) / Aromatic Ring (AR) | 4-Bromo-3-methylphenyl group |

| Hydrogen Bond Donor (HBD) / Positive Ionizable (PI) | Terminal primary amine group (-NH2) |

| Steric and Electronic Modulator | Bromine atom at position 4 |

| Steric and Hydrophobic Modulator | Methyl group at position 3 |

| Flexible Linker | Propoxy chain |

Interactive Data Table:

| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Interaction Type |

|---|---|---|

| Hydrophobic (HY) / Aromatic Ring (AR) | 4-Bromo-3-methylphenyl group | van der Waals, pi-pi stacking |

| Hydrogen Bond Donor (HBD) / Positive Ionizable (PI) | Terminal primary amine group (-NH2) | Ionic bond, Hydrogen bond |

| Halogen Bond Donor (X) | Bromine atom | Halogen bond |

The generation of a quantitative structure-activity relationship (3D-QSAR) model would further refine this pharmacophore. By correlating the biological activity of a series of derivatives with their 3D properties (steric and electrostatic fields), regions where modifications would enhance or diminish activity can be visualized. For instance, the 3D-QSAR map might indicate that increased steric bulk at a particular position on the phenoxy ring is favorable, while electronegativity at another position is detrimental. This detailed mapping provides a predictive tool for designing novel analogs with improved biological profiles.

Molecular Pharmacology and Biological Target Engagement Investigations

Receptor Binding Affinity Profiling

The interaction of a ligand with a receptor is dictated by its chemical structure, which determines its affinity and selectivity. For 3-(4-Bromo-3-methylphenoxy)propan-1-amine, its potential interactions with various receptors can be inferred from studies on similar phenoxypropanamine derivatives.

The dopamine (B1211576) D2 and D3 receptors, members of the D2-like receptor family, are important targets for neuropsychiatric drugs. researchgate.net The selectivity of ligands for these subtypes is a key factor in their pharmacological profile. While no direct binding data for this compound at dopamine receptors is available, SAR studies of related compounds suggest that the nature of the substituent on the phenoxy ring can influence affinity and selectivity. For instance, the introduction of a 7-CF3SO2O- substituent into a tetrahydroisoquinoline core, coupled with a specific amide group, has been shown to confer high D3 receptor affinity (pKi of 8.4) and 150-fold selectivity over the D2 receptor. nih.gov The bromo and methyl substituents on the phenoxy ring of the target compound would likely modulate its electronic and steric properties, thereby influencing its binding to the D2 and D3 receptors. However, without experimental data, the precise affinity and selectivity profile remains speculative.

Interactive Data Table: Predicted Dopamine Receptor Affinity

Since no experimental data is available for this compound, this table is a template for where such data would be presented.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity (D2/D3) |

| Dopamine D2 | Data Not Available | Data Not Available |

| Dopamine D3 | Data Not Available | Data Not Available |

The opioid receptor system, comprising primarily the mu (µ), kappa (κ), and delta (δ) receptors, is a critical target for analgesics. nih.govnih.gov The affinity of a ligand for these receptor subtypes determines its pharmacological effects. Studies on naltrindole (B39905) and naltrexone (B1662487) analogues have demonstrated that steric, rather than electrostatic, interactions are dominant in determining binding affinity at all three opioid receptor subtypes. nih.gov For fentanyl analogues, which also interact with opioid receptors, specific substitutions have been shown to significantly alter receptor affinity. nih.gov The bromo and methyl groups on the phenoxy ring of this compound would contribute to its steric and electronic profile, which would in turn influence its binding to opioid receptors. However, in the absence of direct experimental data, its affinity and selectivity for the µ, κ, and δ receptors are unknown.

Interactive Data Table: Predicted Opioid Receptor Affinity

As no experimental data has been found for this compound, this table is a placeholder.

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| Mu (µ) | Data Not Available |

| Kappa (κ) | Data Not Available |

| Delta (δ) | Data Not Available |

The serotonin (B10506) transporter (SERT) and various serotonin receptors are key targets for antidepressants and other psychotropic medications. nih.govnih.gov The binding of ligands to SERT can inhibit the reuptake of serotonin, thereby increasing its synaptic availability. Research on paroxetine (B1678475) analogues has shown that substitution at the 4-position of the phenoxy ring can significantly impact the potency of SERT inhibition. Specifically, replacing a fluoro group with a bromo or iodo group decreased the inhibitory potency. nih.gov This suggests that the 4-bromo substituent in this compound would likely influence its interaction with SERT. However, the precise affinity and functional effect are undetermined. Similarly, its interaction profile with various serotonin receptor subtypes remains uncharacterized without direct experimental investigation.

Interactive Data Table: Predicted Serotonin Transporter and Receptor Affinity

This table is a template, as no specific binding data for this compound is currently available.

| Target | Binding Affinity (Ki) [nM] / IC50 [nM] |

| Serotonin Transporter (SERT) | Data Not Available |

| 5-HT1A Receptor | Data Not Available |

| 5-HT2A Receptor | Data Not Available |

The histamine (B1213489) H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters. researchgate.netnih.govnih.gov Antagonists of the H3 receptor have been investigated for their potential in treating cognitive disorders. researchgate.net Studies on a series of phenoxyalkyl derivatives have shown that these compounds can exhibit high affinity for the human H3 receptor, with Ki values often in the nanomolar range. nih.gov The nature of the substituents on the phenoxy ring and the length of the alkyl chain are critical determinants of this affinity. The 4-bromo-3-methylphenoxy moiety of the title compound fits within the general structural class of H3 receptor ligands. However, without experimental binding assays, its specific affinity and functional activity (e.g., antagonist, agonist, or inverse agonist) at the H3 receptor remain to be elucidated.

Interactive Data Table: Predicted Histamine H3 Receptor Affinity

This table is presented as a template due to the absence of experimental data for this compound.

| Receptor | Binding Affinity (Ki) [nM] | Functional Activity |

| Histamine H3 | Data Not Available | Data Not Available |

Enzyme Inhibition Assays

The ability of a compound to inhibit specific enzymes is a key aspect of its pharmacological profile.

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine and other monoamines, and its inhibition can be a therapeutic strategy for Parkinson's disease. nih.govnih.govresearchgate.net A study of pyridazinobenzylpiperidine derivatives showed that substitution on the phenyl ring significantly influences MAO-B inhibitory activity, with a 3-chloro substituent providing greater inhibition than a 3-bromo substituent. nih.gov This suggests that the electronic and steric properties of the halogen at this position are important for activity. Furthermore, studies on 2-phenoxyacetamide (B1293517) derivatives have also highlighted the importance of substituents on the phenoxy ring for MAO-B inhibition. While these findings provide a basis for predicting that this compound may interact with MAO-B, its specific IC50 or Ki value and the reversibility of its inhibition are unknown without direct experimental assessment.

Interactive Data Table: Predicted MAO-B Inhibitory Activity

As there is no available data for this compound, this table serves as a template.

| Enzyme | IC50 [nM] | Inhibition Type |

| Monoamine Oxidase B (MAO-B) | Data Not Available | Data Not Available |

Dihydrofolate Reductase (DHFR) Inhibition (as observed in antiplasmodial analogues)

The compound this compound has been investigated for its potential as an antiplasmodial agent, with a focus on its ability to inhibit Dihydrofolate Reductase (DHFR). DHFR is a critical enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum, and is a well-established target for antimalarial drugs. semanticscholar.orgnih.govresearchgate.net The rationale for investigating analogues of this compound stems from the known antiplasmodial activity of related chemical series. For instance, various 1-aryl-3-substituted propanol (B110389) derivatives have demonstrated in vitro activity against P. falciparum. nih.gov Additionally, other structurally related compounds, such as 3-hydroxy-propanamidines, have shown potent antiplasmodial activity by inhibiting the heme detoxification pathway in the parasite. nih.gov

However, specific data on the direct inhibition of DHFR by this compound or its close analogues is not available in the reviewed literature. While the search for novel DHFR inhibitors is ongoing, with various heterocyclic compounds and trimethoprim (B1683648) analogues being explored semanticscholar.orgsemanticscholar.org, the specific contribution of the this compound scaffold to DHFR inhibition remains to be elucidated. Further enzymatic assays would be required to determine its IC50 value against P. falciparum DHFR and to understand its potential as an antifolate antimalarial agent.

Alkaline Phosphatase Inhibitory Activity

The potential of this compound to inhibit alkaline phosphatase (AP) has been considered, given that various aminoalkanol and heterocyclic compounds are known to be potent inhibitors of this enzyme. nih.govnih.govresearchgate.net Alkaline phosphatases are a group of enzymes involved in various physiological processes, and their inhibition is a target for therapeutic intervention in several diseases. nih.govresearchgate.net

Structure-activity relationship (SAR) studies of known AP inhibitors have revealed that the presence of certain chemical features, such as heterocyclic rings or specific substitution patterns on aromatic rings, can significantly influence inhibitory potency. nih.gov For instance, some studies have shown that the presence of a bromo group on a phenyl ring can contribute to the inhibitory activity of certain compounds against alkaline phosphatase. nih.gov However, direct experimental data on the alkaline phosphatase inhibitory activity of this compound is not available in the current literature. To ascertain its inhibitory potential, kinetic studies would be necessary to determine its IC50 value and its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) against various AP isozymes. nih.govnih.govresearchgate.net

In Vitro Cellular Assays for Target-Specific Functional Responses

G-Protein Coupled Receptor (GPCR) Signaling Assays (e.g., β-arrestin recruitment, [35S]GTPγS binding)

The interaction of this compound with G-Protein Coupled Receptors (GPCRs) has not been explicitly detailed in the available scientific literature. However, the chemical scaffold of this compound, a phenoxypropanolamine derivative, is found in numerous pharmacologically active agents that target GPCRs, particularly adrenoceptors. researchgate.net To characterize the potential GPCR activity of this compound, several in vitro cellular assays would be employed.

A β-arrestin recruitment assay is a common method to study GPCR activation. nih.govyoutube.comnih.govyoutube.comyoutube.com This assay measures the translocation of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and signaling. The PathHunter assay, which utilizes enzyme fragment complementation, is a widely used platform for this purpose. nih.govnih.gov

Another fundamental assay for assessing GPCR activation is the [35S]GTPγS binding assay. creative-bioarray.comnih.govnih.govresearchgate.netresearchgate.net This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G protein upon receptor activation by an agonist. It provides a direct measure of G protein activation and can be used to determine the potency and efficacy of a ligand. creative-bioarray.comnih.gov

While these assays are standard tools for GPCR drug discovery scienceopen.comnih.gov, there is currently no published data from β-arrestin recruitment or [35S]GTPγS binding assays for this compound. Such studies would be necessary to determine if this compound acts as an agonist, antagonist, or allosteric modulator at any specific GPCR.

Gene Expression Modulation Studies (e.g., c-Myc, IL-8 suppression)

There is no information available in the current scientific literature regarding the effects of this compound on the expression of the c-Myc or IL-8 genes. The c-Myc oncogene is a critical regulator of cell proliferation and is often dysregulated in cancer. nih.gov The development of small molecules that can suppress c-Myc expression or function is an active area of cancer research. nih.gov Similarly, Interleukin-8 (IL-8) is a pro-inflammatory chemokine involved in various inflammatory diseases and cancer progression, making it another important therapeutic target.

To investigate the potential of this compound to modulate the expression of these genes, quantitative real-time PCR (qRT-PCR) or other gene expression profiling techniques would be required. These studies would involve treating relevant cell lines with the compound and measuring the resulting changes in c-Myc and IL-8 mRNA levels. Without such experimental data, any potential effects of this compound on c-Myc or IL-8 expression remain speculative.

Elucidation of Molecular Mechanism of Action

Ligand-Target Interaction Analysis and Binding Site Characterization

A detailed analysis of the ligand-target interactions and the characterization of the binding site for this compound are not available in the published literature. To elucidate its molecular mechanism of action, computational and experimental approaches would be necessary.

Molecular modeling techniques, such as docking studies, could predict the binding mode of the compound within the active site of a putative target protein. nih.gov These in silico methods can provide insights into the key amino acid residues involved in the interaction and help to rationalize structure-activity relationships. nih.govnih.gov For instance, if the compound were to target an enzyme like DHFR or a receptor like a GPCR, molecular docking could help visualize its orientation and interactions within the binding pocket.

Experimentally, techniques such as X-ray crystallography or cryo-electron microscopy could provide high-resolution structural information of the compound bound to its target protein. This would offer a definitive view of the binding site and the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. Such detailed structural information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective analogues. nih.gov Without experimental data, any discussion of the specific ligand-target interactions of this compound remains hypothetical.

Downstream Signaling Pathway Delineation

Comprehensive searches of available scientific literature and bioactivity databases have yielded no specific data regarding the downstream signaling pathways modulated by the chemical compound this compound.

Research and experimental data detailing the intracellular cascades, secondary messenger systems, or specific protein phosphorylation events initiated by the interaction of this compound with any biological target are not presently available in the public domain. Consequently, a delineation of its downstream signaling effects cannot be provided.

Further investigation and dedicated experimental studies are required to elucidate the molecular pharmacology of this compound and to identify and characterize its potential impact on cellular signaling.

Applications and Future Directions in Drug Discovery

Lead Compound Identification and Optimization Strategies

The identification of a lead compound is the foundational step in drug development. A molecule such as 3-(4-Bromo-3-methylphenoxy)propan-1-amine could be identified from high-throughput screening of chemical libraries against a specific biological target. Once identified as a "hit," it must undergo optimization to become a "lead" compound. This optimization process involves a systematic exploration of its structure-activity relationships (SAR).

Scaffold Derivatization for Enhanced Potency, Selectivity, and Drug-Likeness

Key derivatization strategies for this scaffold would include:

Aromatic Ring Substitution: The bromine atom and methyl group on the phenyl ring are critical for modification. Replacing the bromine with other halogens (Cl, F) or with hydrogen-bond donors/acceptors could significantly alter electronic properties and binding interactions. The position and nature of these substituents can influence selectivity for a specific biological target.

Amine Modification: The primary amine is a crucial functional group, often involved in key interactions with biological targets and contributing to the molecule's solubility. nih.gov It can be derivatized to secondary or tertiary amines, or converted to amides or other functional groups to modulate basicity, lipophilicity, and metabolic stability. acs.orgresearchgate.net The reactivity of an amine is dependent on both its basicity and its nucleophilicity. acs.org

Propyl Linker Alteration: The length and rigidity of the three-carbon chain can be modified. Shortening, lengthening, or introducing conformational constraints (e.g., by incorporating a ring structure) can optimize the orientation of the aromatic ring and the amine group within the target's binding site.

These modifications aim to create a portfolio of related compounds, from which candidates with the most promising balance of properties can be selected for further development.

Table 1: Hypothetical Derivatization Strategies for the Phenoxypropanamine Scaffold

| Modification Site | Example Modification | Potential Impact on Properties |

|---|---|---|

| Phenyl Ring (Position 4) | Replace Bromo with Chloro, Fluoro, or Cyano group | Alters electronic properties, lipophilicity, and potential for halogen bonding. May improve selectivity and metabolic stability. |

| Phenyl Ring (Position 3) | Replace Methyl with Ethyl, Trifluoromethyl, or Methoxy group | Modifies steric bulk and electronics, potentially enhancing binding affinity and selectivity. |

| Propan-1-amine Chain | Introduce a methyl group on the chain or shorten/lengthen the chain | Changes conformational flexibility and the spatial orientation of the terminal amine, affecting target engagement. |

| Terminal Amine | Convert to dimethylamine, acetamide, or sulphonamide | Reduces basicity (pKa), alters hydrogen bonding capacity, and can improve membrane permeability and metabolic profile. acs.org |

Development of Novel Therapeutic Agents Based on the Phenoxypropanamine Moiety

The phenoxypropanamine moiety is a well-established pharmacophore present in a variety of approved drugs, particularly beta-blockers used for cardiovascular conditions. However, its structural versatility allows for its application in developing agents for other diseases. Phenylpropanoids and their derivatives are known to possess a wide range of biological effects, including antimicrobial, antioxidant, and anti-inflammatory activities. nih.gov

Research into related structures suggests that derivatives of the phenoxypropanamine scaffold could be explored for:

Antidepressant Activity: Many antidepressants target monoamine transporters, and the phenoxypropanamine structure is reminiscent of scaffolds found in serotonin-norepinephrine reuptake inhibitors (SNRIs). The serotonergic system presents significant opportunities for developing new antidepressant therapies. nih.gov

Antifungal/Antimicrobial Agents: The ability to modify the lipophilicity and basicity of the molecule could lead to derivatives that can disrupt microbial cell membranes or inhibit essential enzymes.

Anticancer Agents: By targeting specific kinases or other proteins involved in cell signaling, derivatives could be designed to exhibit cytotoxic activity against cancer cell lines.

The development process involves synthesizing a library of derivatives and screening them against a panel of relevant biological targets to identify novel therapeutic applications. nih.gov

Challenges and Opportunities in the Design of Amine-Containing Bioactive Molecules

The presence of an amine functional group, as in this compound, presents both distinct challenges and significant opportunities in drug design.

Challenges:

Basicity and Off-Target Effects: The basicity of the amine can lead to interactions with acidic residues in unintended targets, such as hERG potassium channels, which can cause cardiotoxicity. Aromatic amines are typically less basic than aliphatic amines. acs.org

Metabolism: Primary and secondary amines are susceptible to rapid metabolism by monoamine oxidase (MAO) and other enzymes, potentially leading to poor pharmacokinetic profiles.

Toxicity: Certain amine metabolites can be reactive and lead to toxicity. The chemical stability of drug substances is a major challenge in drug development. nih.gov

High Reactivity: The nucleophilic nature of amines can lead to formulation and stability issues. acs.org

Opportunities:

Target Interaction: The amine group can be protonated at physiological pH, allowing it to form strong ionic bonds (salt bridges) with acidic amino acid residues (e.g., aspartate, glutamate) in a target protein, which can significantly enhance binding affinity.

Solubility: The basic amine can be formulated as a salt, which often improves aqueous solubility and facilitates administration.

Scaffold for Diversity: The amine serves as a convenient chemical handle for synthesizing a diverse library of derivatives, enabling extensive exploration of structure-activity relationships. researchgate.net Modern generative modeling approaches are also being used to design novel amines with optimized properties. arxiv.org

Overcoming the challenges while leveraging the opportunities is key to the successful development of amine-containing drugs.

Emerging Research Avenues and Undiscovered Biological Activities

The future of drug discovery for scaffolds like phenoxypropanamine lies in the integration of new technologies and the exploration of untapped biological space.

Emerging research avenues include:

Exploring New Targets: While this scaffold is known for its role in cardiovascular drugs, its potential against other target classes, such as ion channels, G-protein coupled receptors (GPCRs), and enzymes in metabolic pathways, is underexplored.

Phenotypic Screening: Instead of screening against a single target, phenotypic screening on whole cells or organisms can uncover unexpected therapeutic activities for derivatives of this compound, revealing novel mechanisms of action.

Polypharmacology: Designing single molecules that can modulate multiple targets simultaneously is a growing area of interest for treating complex diseases like cancer and neurodegenerative disorders. The phenoxypropanamine scaffold is well-suited for this approach due to its tunable properties.

Bioactive Compound Discovery: Continued investigation into natural and synthetic bioactive compounds can reveal new applications and inspire further derivatization. nih.govresearchgate.net The discovery of novel properties in such compounds has led to a diversification of their use in the pharmaceutical industry. nih.govresearchgate.net

The systematic exploration of these avenues could unlock the full therapeutic potential of the phenoxypropanamine scaffold and lead to the discovery of new medicines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Bromo-3-methylphenoxy)propan-1-amine, and how is its purity validated?

- Methodology : The compound can be synthesized via nucleophilic substitution at the bromine atom in 4-bromo-3-methylphenol, followed by coupling with propan-1-amine. Key steps include refluxing in anhydrous solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃) to promote ether bond formation. Purity validation employs HPLC (≥95% purity threshold) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Use computational tools (e.g., density functional theory, DFT) to calculate molecular orbitals and electrostatic potential surfaces. Experimentally, X-ray crystallography resolves bond angles and conformations, while FT-IR confirms functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹). Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 258.03) .

Q. What are the primary chemical reactivity patterns of this compound?

- Methodology : The bromine atom undergoes nucleophilic substitution (e.g., Suzuki coupling for aryl-aryl bond formation) . The primary amine can participate in condensation reactions (e.g., Schiff base formation with aldehydes) or act as a ligand in metal complexes. Reductive amination may modify the amine group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?

- Methodology : Synthesize analogs by modifying the bromine substituent (e.g., replacing with -CN, -CF₃) or varying the phenoxy chain length. Test analogs in receptor-binding assays (e.g., GPCRs or kinase inhibition) to correlate structural changes with activity. Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

- Methodology : Cross-validate results using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based viability assays). Control for variables like solvent effects (DMSO tolerance) and metabolic stability (hepatic microsome assays). Meta-analysis of dose-response curves identifies outliers due to assay-specific artifacts .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

- Methodology : Conduct accelerated stability studies (pH 2–9 buffers, 37°C) with LC-MS monitoring to detect degradation products (e.g., hydrolysis of the ether bond). Plasma protein binding assays (e.g., equilibrium dialysis) and cytochrome P450 inhibition studies assess pharmacokinetic liabilities .

Q. What in silico approaches predict toxicity and off-target effects of this compound?

- Methodology : Use QSAR models (e.g., EPA’s ToxCast) to estimate mutagenicity and hepatotoxicity. Molecular dynamics simulations evaluate unintended interactions with ion channels (e.g., hERG) . Experimental validation via high-throughput screening in Tox21 assays confirms predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.